2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound featuring an imidazole ring substituted with a benzyl group and a bromophenyl group, connected via a thioether linkage to a piperidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Imidazole Core: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and an amine.
Benzylation and Bromination: The imidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride. Bromination is achieved using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Thioether Formation: The thioether linkage is formed by reacting the brominated imidazole with a thiol, such as ethanethiol, under basic conditions.
Piperidinyl Ethanone Addition: Finally, the piperidinyl ethanone moiety is introduced via a nucleophilic substitution reaction, typically using piperidine and a suitable electrophile like chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the imidazole ring, a common pharmacophore, makes it a candidate for drug development.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. The imidazole ring is known for its presence in many bioactive molecules, suggesting possible applications in treating diseases such as infections, cancer, or neurological disorders.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their function. The bromophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-(4-bromophenyl)-1H-imidazole: Lacks the thioether and piperidinyl ethanone moieties, potentially altering its reactivity and biological activity.
2-(1-Benzyl-1H-imidazol-2-ylthio)ethanone: Similar structure but without the bromophenyl group, which may affect its chemical properties and applications.
1-(Piperidin-1-yl)-2-(1H-imidazol-2-ylthio)ethanone: Lacks the benzyl and bromophenyl groups, which could influence its binding properties and reactivity.
Uniqueness
The unique combination of the benzyl, bromophenyl, thioether, and piperidinyl ethanone moieties in 2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
Properties
IUPAC Name |
2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3OS/c24-20-11-9-19(10-12-20)21-15-25-23(27(21)16-18-7-3-1-4-8-18)29-17-22(28)26-13-5-2-6-14-26/h1,3-4,7-12,15H,2,5-6,13-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGSPXBJBUAAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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